molecular formula C17H17BrN2O B6699918 N-(6-bromo-2,3-dihydro-1H-inden-5-yl)-2-pyridin-3-ylpropanamide

N-(6-bromo-2,3-dihydro-1H-inden-5-yl)-2-pyridin-3-ylpropanamide

Cat. No.: B6699918
M. Wt: 345.2 g/mol
InChI Key: LNXDMWZJDGTRMD-UHFFFAOYSA-N
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Description

N-(6-bromo-2,3-dihydro-1H-inden-5-yl)-2-pyridin-3-ylpropanamide is a synthetic organic compound characterized by the presence of a brominated indene moiety and a pyridine ring

Properties

IUPAC Name

N-(6-bromo-2,3-dihydro-1H-inden-5-yl)-2-pyridin-3-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN2O/c1-11(14-6-3-7-19-10-14)17(21)20-16-9-13-5-2-4-12(13)8-15(16)18/h3,6-11H,2,4-5H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNXDMWZJDGTRMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=CC=C1)C(=O)NC2=C(C=C3CCCC3=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-bromo-2,3-dihydro-1H-inden-5-yl)-2-pyridin-3-ylpropanamide typically involves multiple steps:

    Bromination of Indene: The starting material, indene, undergoes bromination to introduce a bromine atom at the 6-position. This can be achieved using bromine in acetic acid at low temperatures to control the regioselectivity of the reaction.

    Formation of the Amide: The brominated indene is then reacted with 2-pyridin-3-ylpropanoyl chloride in the presence of a base such as triethylamine to form the desired amide linkage. The reaction is typically carried out in an inert solvent like dichloromethane under reflux conditions.

Industrial Production Methods

For industrial-scale production, the process may be optimized to enhance yield and purity. This could involve the use of continuous flow reactors for the bromination step to ensure precise control over reaction conditions and minimize by-products. Additionally, the amide formation step might be conducted using automated systems to streamline the process and reduce human error.

Chemical Reactions Analysis

Types of Reactions

N-(6-bromo-2,3-dihydro-1H-inden-5-yl)-2-pyridin-3-ylpropanamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the indene ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to modify the functional groups on the indene or pyridine rings. For example, oxidation using potassium permanganate can introduce hydroxyl groups, while reduction with lithium aluminum hydride can reduce carbonyl groups to alcohols.

Common Reagents and Conditions

  • Substitution

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